molecular formula C15H13N3O8S2 B14371095 Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate CAS No. 92207-57-3

Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate

Cat. No.: B14371095
CAS No.: 92207-57-3
M. Wt: 427.4 g/mol
InChI Key: LNWGPCWSJAEUIN-UHFFFAOYSA-N
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Description

Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of ethyl, benzenesulfonyl, and 2,4-dinitrophenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the 2,4-dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activities. The pathways involved may include the disruption of metabolic processes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate is unique due to the presence of both benzenesulfonyl and 2,4-dinitrophenyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

92207-57-3

Molecular Formula

C15H13N3O8S2

Molecular Weight

427.4 g/mol

IUPAC Name

ethyl N-(benzenesulfonyl)-N-(2,4-dinitrophenyl)sulfanylcarbamate

InChI

InChI=1S/C15H13N3O8S2/c1-2-26-15(19)18(28(24,25)12-6-4-3-5-7-12)27-14-9-8-11(16(20)21)10-13(14)17(22)23/h3-10H,2H2,1H3

InChI Key

LNWGPCWSJAEUIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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